![molecular formula C22H19NO2 B5180538 1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazole-based synthetic cannabinoids and has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.
Mechanism of Action
MMB-FUBINACA exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and subsequent changes in behavior and physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. MMB-FUBINACA has also been shown to induce seizures and respiratory depression in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of MMB-FUBINACA is its potency and selectivity for the cannabinoid receptors, which makes it an ideal tool for studying the physiological and behavioral effects of cannabinoid receptor activation. However, the use of MMB-FUBINACA in laboratory experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for research on MMB-FUBINACA. One potential area of study is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the long-term effects of MMB-FUBINACA on the brain and other organs. Additionally, further studies are needed to determine the optimal dose and route of administration for this compound in laboratory experiments.
Synthesis Methods
The synthesis of MMB-FUBINACA involves the condensation of 4-methoxyphenylamine with 1-(4-biphenylyl)-2-nitropropene, followed by reduction of the nitro group using palladium on charcoal in the presence of hydrogen gas. The resulting compound is then treated with trifluoroacetic acid to obtain MMB-FUBINACA in high yield.
Scientific Research Applications
MMB-FUBINACA has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of forensic toxicology, where it is used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples. MMB-FUBINACA has also been studied for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-16,23H,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFFZMXMENBGAE-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.